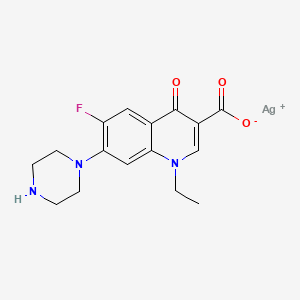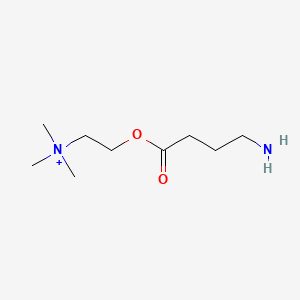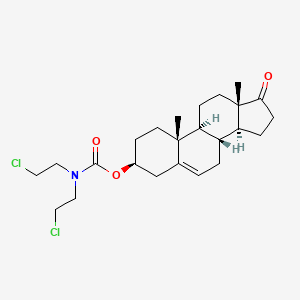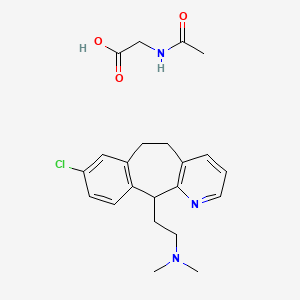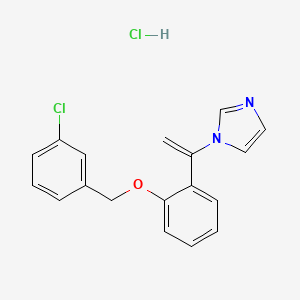
Croconazole hydrochloride
Vue d'ensemble
Description
Croconazole hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H16Cl2N2O and its molecular weight is 347.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Topical Delivery using Liposome and Micro-Emulsion-Based Gel Formulations A study by El-Badry, Fetih, and Shakeel (2014) developed liposomal-based and micro-emulsion-based gel formulations of croconazole to compare their topical delivery potential. They found that the micro-emulsion-based gel formulation (MBGF) had superior release/permeation than the liposomal-based gel formulation (LBGF), indicating potential for improved topical delivery of croconazole for antifungal applications (El-Badry, Fetih, & Shakeel, 2014).
Synthesis and Antifungal Activity of Derivatives Emami et al. (2011) designed and synthesized 1‐[(2‐benzyloxy)phenyl]‐2‐(azol‐1‐yl)ethanone derivatives containing the benzyloxyphenyl scaffold of croconazole. They evaluated their antifungal activity against different pathogenic fungi, with one of the derivatives showing comparable or more potent activity than standard antifungal drugs (Emami et al., 2011).
Nanoliposome-Loaded Antifungal Drugs for Dermal Administration Asadi et al. (2021) discussed how nanoliposomes can increase the skin penetration of antifungal drugs like croconazole, reducing systemic effects and overcoming obstacles in dermal drug delivery. They concluded that liposomes are powerful carriers for topical antifungal drug delivery, highlighting the potential of croconazole in these formulations (Asadi et al., 2021).
Pharmacokinetics and Bioactivity of Related Compounds Aizawa (2001) discussed croconazole in the context of its role as an antimycotic agent. The study explored the pharmacokinetics and bioactivity of croconazole and its metabolites, providing insights into its mechanism of action and potential therapeutic applications (Aizawa, 2001).
Mécanisme D'action
Target of Action
Croconazole hydrochloride is primarily targeted towards the Cytochrome P450 2C9 (CYP2C9) enzyme . This enzyme plays a crucial role in the metabolism of both xenobiotic and endogenous compounds .
Mode of Action
This compound acts as an inhibitor of the CYP2C9 enzyme . By inhibiting this enzyme, it disrupts the normal metabolic processes of the microorganisms, leading to their eventual death .
Biochemical Pathways
It is known that the inhibition of the cyp2c9 enzyme disrupts the normal metabolic processes of the microorganisms . This disruption can lead to a variety of downstream effects, including the death of the microorganism .
Pharmacokinetics
It is generally understood that the drug’s effectiveness is influenced by these properties . For example, the rate at which the drug is absorbed into the body, distributed to the site of action, metabolized, and eventually excreted can all impact its overall bioavailability .
Result of Action
This compound has a broad spectrum activity against many microorganisms such as Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum canis, Microsporum gypseum, and Epidermophyton floccosum . By inhibiting the CYP2C9 enzyme, it disrupts the normal metabolic processes of these microorganisms, leading to their eventual death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil conditions, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can all impact the spread and resistance of the microorganisms targeted by this compound . Understanding these factors can help in the effective use of the drug and in managing resistance .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Croconazole hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death. The compound interacts with cytochrome P450 enzymes, particularly CYP2C9, which is involved in its metabolic processing .
Cellular Effects
This compound exerts its effects on various types of cells by disrupting cell membrane integrity and function. It influences cell signaling pathways by inhibiting the synthesis of ergosterol, which is vital for maintaining cell membrane structure and function . This disruption leads to altered gene expression and cellular metabolism, ultimately resulting in cell death. The compound’s antifungal activity is particularly effective against dermatophytes, molds, and certain yeasts .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and increased membrane permeability, causing cell death . Additionally, this compound acts as a CYP2C9 inhibitor, affecting the metabolism of other compounds processed by this enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that this compound maintains its antifungal activity over extended periods when stored under appropriate conditions . Degradation products may form over time, potentially reducing its efficacy. In vitro and in vivo studies have demonstrated that the compound’s antifungal effects persist over time, with minimal long-term adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats fungal infections without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance antifungal activity but increases the risk of toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes, particularly CYP2C9 . The compound undergoes metabolic processing, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy. The inhibition of CYP2C9 by this compound can also affect the metabolism of other drugs processed by this enzyme, potentially leading to drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s lipophilic nature allows it to penetrate cell membranes and accumulate in lipid-rich environments . Transporters and binding proteins may facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within cells contribute to its antifungal activity by ensuring adequate concentrations at the site of infection .
Subcellular Localization
This compound exhibits subcellular localization that influences its activity and function. The compound is primarily localized in the endoplasmic reticulum and cell membranes, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular localization of this compound is crucial for its inhibitory effects on ergosterol synthesis and overall antifungal activity .
Propriétés
IUPAC Name |
1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O.ClH/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15;/h2-11,13H,1,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJUIYYIILPRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77175-51-0 (Parent) | |
| Record name | Croconazole Hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60227933 | |
| Record name | Croconazole Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77174-66-4 | |
| Record name | Croconazole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77174-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Croconazole Hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Croconazole Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CROCONAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WFH323HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


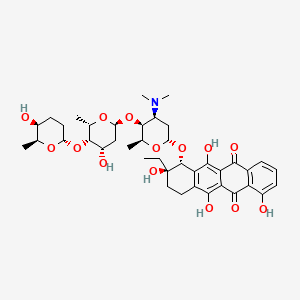
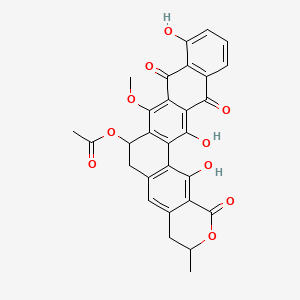
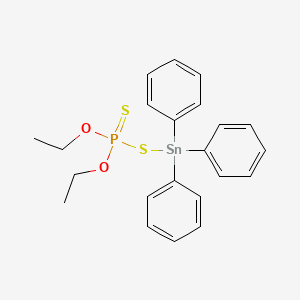
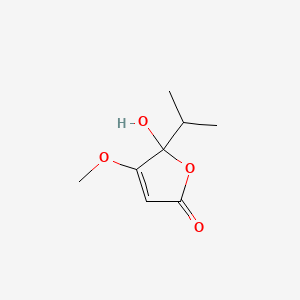

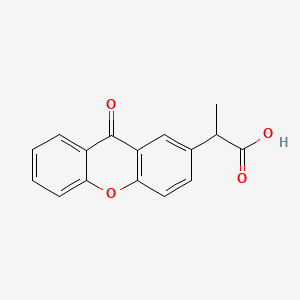
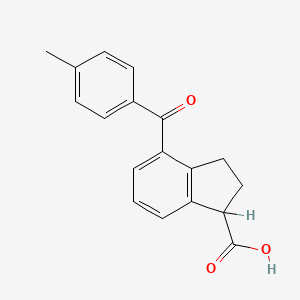
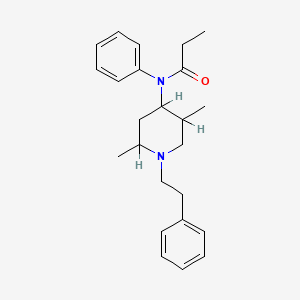
![(3R,4S,6R)-3-Ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1208924.png)
